Chm-fubiata
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Overview
Description
CHM-FUBIATA, also known as N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide, is a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a new generation of synthetic cannabinoids that have emerged in the recreational drug market, often as replacements for previously banned substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHM-FUBIATA typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linker:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CHM-FUBIATA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CHM-FUBIATA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Investigated for potential therapeutic applications, although its safety and efficacy are not well-established.
Industry: Utilized in forensic science for the detection of synthetic cannabinoids in biological samples
Mechanism of Action
CHM-FUBIATA exerts its effects by interacting with cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The activation of CB1 receptors in the central nervous system is responsible for the psychoactive effects of this compound .
Comparison with Similar Compounds
Similar Compounds
CH-PIATA: Another synthetic cannabinoid with a similar structure and effects.
ADB-FUBIATA: A structurally related compound with similar pharmacological properties
Uniqueness
CHM-FUBIATA is unique due to its specific chemical structure, which includes a cyclohexylmethyl group and a fluorophenyl group. These structural features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Biological Activity
Chm-fubiata is a synthetic cannabinoid receptor agonist (SCRA) that has recently emerged in the recreational drug market. Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. This article delves into the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential toxicity based on diverse research findings.
Chemical and Physical Properties
This compound is characterized by the following chemical properties:
- Chemical Formula : C23H25FN2O
- Molecular Weight : 364.5 g/mol
- Molecular Ion : [M+] 364
- Exact Mass : 365.2024
These properties position this compound within a class of compounds that exhibit significant psychoactive effects, similar to those of THC .
This compound primarily acts as an agonist at cannabinoid receptors, specifically CB1 and CB2. The potency and efficacy of this compound have been evaluated through various assays, including:
- NanoBiT® Bioassay : This assay measures the activation potential at cannabinoid receptors.
- EC50 Values : The effective concentration at which 50% of the maximum response is observed.
In vitro studies have reported EC50 values for this compound at:
- CB1 Receptor : 0.11 nM
- CB2 Receptor : 0.08 nM
These values indicate a relatively low activation potential compared to other SCRAs like JWH-018, which has higher efficacy and potency .
Receptor Activation
This compound demonstrates weak receptor activation, with less than 10% maximal activation relative to CP55,940 (a reference compound) at both CB receptors. This suggests that while it can bind to these receptors, its ability to activate them is significantly lower than traditional cannabinoids .
Antagonistic Behavior
Interestingly, high concentrations of this compound have shown potential antagonistic effects against other cannabinoids like JWH-018. It can compete with lower concentrations of JWH-018 at both CB receptors, indicating that it may inhibit cannabinoid signaling rather than promote it under certain conditions .
Toxicological Considerations
The safety profile of this compound remains largely under-researched; however, synthetic cannabinoids are often associated with adverse effects. Reports suggest that these compounds can lead to severe health issues, including:
- Cardiac Arrhythmias : Some SCRAs have been predicted to block the hERG potassium channel, leading to potential cardiac risks such as QT interval prolongation .
- Psychoactive Effects : Users may experience effects similar to THC but with increased risks of negative outcomes due to variability in potency and purity.
Case Studies and Research Findings
Several studies have investigated the presence and effects of this compound in various contexts:
- Seizure Analysis : In a study analyzing seized samples in the U.S., Belgium, and Scotland, this compound was detected alongside other SCRAs. The study highlighted its presence in recreational drug supplies post-regulatory bans on traditional cannabinoids .
- Comparative Studies : Research comparing this compound with other SCRAs revealed its lower efficacy at cannabinoid receptors compared to more potent compounds like ADB-FUBIATA and JWH-018 .
Summary of Findings
Properties
Molecular Formula |
C24H27FN2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28) |
InChI Key |
AOUXUOYCTNNOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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